4-(4-phenylpiperazin-1-yl)-5H-pyrimido[5,4-b]indole
Overview
Description
4-(4-phenylpiperazin-1-yl)-5H-pyrimido[5,4-b]indole is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a phenylpiperazine moiety with a pyrimidoindole core, making it a versatile candidate for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-phenylpiperazin-1-yl)-5H-pyrimido[5,4-b]indole typically involves multi-step organic reactionsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Industrial methods often employ advanced techniques like high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
4-(4-phenylpiperazin-1-yl)-5H-pyrimido[5,4-b]indole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s reactivity.
Substitution: Substitution reactions can replace one functional group with another, enabling the synthesis of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
4-(4-phenylpiperazin-1-yl)-5H-pyrimido[5,4-b]indole has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-phenylpiperazin-1-yl)-5H-pyrimido[5,4-b]indole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound shares a similar phenylpiperazine moiety but differs in its core structure.
6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide: Another related compound with a different core, used in similar research applications.
Uniqueness
4-(4-phenylpiperazin-1-yl)-5H-pyrimido[5,4-b]indole stands out due to its unique combination of the phenylpiperazine and pyrimidoindole structures. This combination imparts distinct chemical and biological properties, making it a valuable compound for diverse scientific investigations.
Biological Activity
4-(4-phenylpiperazin-1-yl)-5H-pyrimido[5,4-b]indole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Its structure, characterized by a pyrimido[5,4-b]indole core and a phenylpiperazine moiety, suggests potential therapeutic applications in various fields, particularly oncology and neurology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula for this compound is C20H19N5. The presence of multiple nitrogen atoms within the structure allows for potential hydrogen bonding interactions with biological targets, contributing to its pharmacological profile. The compound's structural complexity enhances its potential as a drug candidate.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as receptors or enzymes. It has been shown to inhibit kinases involved in cell proliferation, which may lead to reduced tumor growth in cancer research contexts.
Biological Activities
Research indicates that derivatives of this compound exhibit various biological activities:
- Anticancer Activity : Several studies have demonstrated the compound's ability to inhibit cancer cell proliferation. For example, derivatives have shown strong antiproliferative activity against various cancer cell lines, with GI50 values ranging from 0.95 µM to 3.70 µM .
- Apoptosis Induction : The compound has been linked to the induction of apoptosis in cancer cells, with effects on apoptotic markers such as Caspases 3, 8, 9, Cytochrome C, Bax, Bcl2, and p53 .
- Kinase Inhibition : Specific derivatives have been found to inhibit EGFR (Epidermal Growth Factor Receptor) and CDK2 (Cyclin-dependent kinase 2), which are critical in cancer progression .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the phenylpiperazine moiety significantly impact the biological activity of the compound. For instance:
Compound | Structure Modification | GI50 (µM) | Remarks |
---|---|---|---|
5e | R1 = Cl; R2 = R3 = H; R4 = 2-methylpyrrolidin-1-yl | 0.95 | Most potent derivative |
5d | R1 = Cl; R2 = R3 = H; R4 = morpholin-4-yl | 1.05 | Comparable potency to doxorubicin |
5a | Unsubstituted derivative | 3.70 | Four-fold less effective than 5e |
5c | R1 = Cl; R2 = R3 = H; R4 = 4-piperidin-1-yl | 1.70 | Lower activity compared to dihalo derivatives |
These findings highlight the importance of specific substituents in enhancing the anticancer properties of the compound.
Case Studies
In a notable study examining the anticancer effects of pyrimido[5,4-b]indole derivatives, compounds were tested against several cancer cell lines including A549 (lung), MCF-7 (breast), and Panc-1 (pancreatic). The most potent derivative was found to be significantly more effective than doxorubicin in multiple cell lines .
Another investigation focused on the compound's ability to inhibit Salmonella biofilm formation without affecting planktonic growth. This suggests potential applications beyond oncology, particularly in antimicrobial therapy .
Properties
IUPAC Name |
4-(4-phenylpiperazin-1-yl)-5H-pyrimido[5,4-b]indole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5/c1-2-6-15(7-3-1)24-10-12-25(13-11-24)20-19-18(21-14-22-20)16-8-4-5-9-17(16)23-19/h1-9,14,23H,10-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWZYKCDRAQMJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=NC4=C3NC5=CC=CC=C54 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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